Physostigmine salicylate
Physostigmine salicylate
Crystal form that turns red on exposure to heat or light. (EPA, 1998)
Physostigmine salicylate is an azaheterocycle salicylate salt and a member of salicylates. It contains a physostigmine.
See also: Physostigmine (has active moiety).
Physostigmine salicylate is an azaheterocycle salicylate salt and a member of salicylates. It contains a physostigmine.
See also: Physostigmine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
57-64-7
VCID:
VC21201744
InChI:
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
SMILES:
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Molecular Formula:
C15H21N3O2.C7H6O3
C22H27N3O5
C22H27N3O5
Molecular Weight:
413.5 g/mol
Physostigmine salicylate
CAS No.: 57-64-7
Cat. No.: VC21201744
Molecular Formula: C15H21N3O2.C7H6O3
C22H27N3O5
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Crystal form that turns red on exposure to heat or light. (EPA, 1998) Physostigmine salicylate is an azaheterocycle salicylate salt and a member of salicylates. It contains a physostigmine. See also: Physostigmine (has active moiety). |
|---|---|
| CAS No. | 57-64-7 |
| Molecular Formula | C15H21N3O2.C7H6O3 C22H27N3O5 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 |
| Standard InChI Key | HZOTZTANVBDFOF-PBCQUBLHSA-N |
| Isomeric SMILES | C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
| SMILES | CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
| Canonical SMILES | CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
| Appearance | Solid powder |
| Melting Point | 365 to 369 °F (EPA, 1998) |
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